Product packaging for Lithium magnesium sodium fluoride silicate(Cat. No.:CAS No. 100063-69-2)

Lithium magnesium sodium fluoride silicate

Cat. No.: B12651041
CAS No.: 100063-69-2
M. Wt: 543.1 g/mol
InChI Key: WSNJABVSHLCCOX-UHFFFAOYSA-J
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Description

General Context of Advanced Inorganic Materials Research

The research landscape of advanced inorganic materials is characterized by a multidisciplinary approach, integrating computational design, advanced synthesis techniques, and sophisticated characterization methods. numberanalytics.com A significant trend is the development of materials with precisely controlled compositions and structures at the nanoscale to achieve enhanced functionalities. numberanalytics.com This includes the creation of 2D materials, advanced ceramics, and nanostructured materials for applications ranging from quantum computing to biomedical devices. numberanalytics.comfiveable.me The ability to tailor material properties at the atomic level is a key driver of innovation in this field.

Research Imperatives for Novel Lithium Magnesium Sodium Fluoride (B91410) Silicate (B1173343) Compositions

The exploration of novel compositions like lithium magnesium sodium fluoride silicate is driven by the potential for discovering new materials with unique and valuable properties. The specific compound with the chemical formula F₄Li₃Mg₃Na₃O₁₂Si₄ is identified in chemical databases, indicating its existence and potential for synthesis. nih.gov Research into such complex compositions is imperative for several reasons. Firstly, understanding the structure-property relationships in these multi-component systems can lead to the rational design of new materials. Secondly, these materials may exhibit unexpected synergistic effects arising from the interaction of the different constituent ions. Finally, the synthesis and characterization of these novel compounds expand the fundamental knowledge base of inorganic chemistry, paving the way for future material discoveries.

Detailed Research Findings

While comprehensive research dedicated solely to the compound with the formula F₄Li₃Mg₃Na₃O₁₂Si₄ is not extensively available in peer-reviewed literature, analysis of available data and related compounds provides insights into its potential characteristics and the methods for its investigation.

Synthesis and Structural Analysis

The synthesis of complex multi-cation fluorosilicates can be achieved through various methods, including solid-state reactions and hydrothermal synthesis. For instance, a patented method for preparing lithium magnesium silicate involves a hydrothermal synthesis route under normal pressure, where the controlled addition of reactants leads to the formation of a stable crystal structure. google.com Another approach for a related thermoluminescent material, LiF:Mg,Cu,Na,Si, involves a specialized synthesis procedure to create highly sensitive pellet-type detectors.

A definitive crystal structure for this compound (F₄Li₃Mg₃Na₃O₁₂Si₄) is not publicly available in crystallographic databases. crystallography.net However, based on related fluorosilicate compounds, it is expected to feature a complex arrangement of silicate tetrahedra. In many silicate structures, these [SiO₄]⁴⁻ units can be linked to form chains, sheets, or three-dimensional frameworks. The introduction of fluoride ions can either act as network terminators or bridge different cationic centers. The multiple cations (Li⁺, Na⁺, Mg²⁺) would occupy various sites within this fluorosilicate framework, with their coordination environments being determined by their ionic radii and the local charge balance requirements. The analysis of cation distribution in similar complex silicates has been successfully performed using techniques like Mössbauer spectroscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy. pan.pl

The structure of sodium fluorosilicate (Na₂[SiF₆]), a related compound, is trigonal, with silicon atoms being octahedrally coordinated by six fluorine atoms. wikipedia.org This highlights the possibility of higher coordination numbers for silicon in the presence of fluorine.

Physicochemical Properties

The computed physicochemical properties for this compound (F₄Li₃Mg₃Na₃O₁₂Si₄) are available from the PubChem database and are summarized in the table below. nih.gov

PropertyValue
Molecular Formula F₄Li₃Mg₃Na₃O₁₂Si₄
Molecular Weight 543.1 g/mol
Exact Mass 541.8127374 g/mol
CAS Number 64060-48-6

These data provide a fundamental basis for the identification and characterization of this compound. For comparison, the properties of some related compounds are presented in the subsequent table.

Compound NameMolecular FormulaKey Structural Features/Applications
Sodium FluorosilicateNa₂[SiF₆]Trigonal crystal structure; used in water fluoridation and ore refining. wikipedia.org
Lithium Magnesium SilicateLi₂Mg₂O₉Si₃Hexagonal crystal structure; used as a thickening and suspending agent. google.com
Fluorosilicate Glass-CeramicsVariableCrystalline or semi-crystalline solids with good mechanical and chemical properties. wikipedia.org

The unique combination of lithium, magnesium, and sodium ions in a fluoride-silicate matrix suggests that this compound could possess interesting ionic conductivity, thermal, or optical properties, making it a candidate for further research in areas such as solid-state electrolytes, luminescent materials, or specialized glass-ceramics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4Li3Mg3Na3O12Si4 B12651041 Lithium magnesium sodium fluoride silicate CAS No. 100063-69-2

Properties

CAS No.

100063-69-2

Molecular Formula

F4Li3Mg3Na3O12Si4

Molecular Weight

543.1 g/mol

IUPAC Name

trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride

InChI

InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4

InChI Key

WSNJABVSHLCCOX-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2]

Origin of Product

United States

Theoretical and Computational Chemistry of Multi Cation Fluorosilicates

First-Principles Calculations for Structural Prediction and Stability

First-principles calculations, which are based on quantum mechanics, are fundamental tools for predicting the structural and electronic properties of materials without prior experimental data. rsc.org These methods are crucial for investigating complex systems like multi-cation fluorosilicates. For materials intended for applications such as in Li-ion batteries, first-principles calculations help in understanding electrochemical reactions and identifying suitable electrode and electrolyte materials. rsc.org

Density Functional Theory (DFT) Approaches for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for studying the properties of solid-state materials like metal fluorides and silicates. nih.gov For complex systems exhibiting strong electron correlation, such as those with transition metals, standard DFT can be enhanced with methods like multiconfiguration pair-density functional theory (MC-PDFT), which blends wave function theory with DFT to provide a more accurate description. umn.edursc.org

In the context of multi-cation fluorosilicates, DFT calculations can predict key structural and electronic properties. Studies on related compounds, such as 3d metal trifluorides (MF3), demonstrate that DFT, when corrected for strong correlation effects (e.g., using Hubbard U or hybrid functionals), can reproduce experimental lattice parameters with high accuracy, typically within a 0.5%–4.3% error margin. nih.gov For lithium metasilicate (B1246114) (Li2SiO3), another related compound, first-principles analyses have been used to detail the lattice symmetry, valence and conduction bands, and charge density distribution. researchgate.net These analyses identify critical multi-orbital hybridizations in Li–O and Si–O bonds, which are essential for understanding the material's electronic behavior. researchgate.net DFT is also applied to study ternary interaction systems, for instance, analyzing the binding energy and electronic state effects in systems containing lithium ions, fluorinated molecules, and other components. mdpi.com

Table 1: Properties Calculable via Density Functional Theory (DFT) for Fluorosilicates

Property CategorySpecific ParameterRelevance to Material Understanding
Structural Properties Lattice ParametersDefines the size and shape of the unit cell, crucial for structural stability analysis. nih.gov
Atomic PositionsDetermines the precise location of each atom within the crystal structure.
Volume ExpansionImportant for applications like batteries, where materials undergo ion intercalation. rsc.org
Electronic Properties Band StructureDescribes the ranges of energy that an electron is allowed to have, determining if the material is a conductor, semiconductor, or insulator. researchgate.net
Density of States (DOS)Shows the number of available electronic states at each energy level, revealing atomic orbital contributions to bonding. researchgate.net
Charge Density DistributionVisualizes electron distribution, elucidating the nature of chemical bonds (ionic vs. covalent). researchgate.net
Thermodynamic Properties Formation EnergyIndicates the thermodynamic stability of the compound relative to its constituent elements or other phases.
Reaction EnergeticsHelps predict the feasibility of synthesis pathways and phase equilibria. escholarship.org
Magnetic Properties Magnetic OrderingFor materials containing transition metals, predicts whether the magnetic moments align ferromagnetically, antiferromagnetically, or otherwise. nih.gov

Molecular Dynamics Simulations for Atomic Arrangement and Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is invaluable for understanding the atomic arrangement and phase behavior of complex liquids and solids, such as fluoride-silicate systems. researchgate.net By simulating a system at various temperatures and pressures, MD can predict properties like viscosity, diffusion coefficients, and electrical conductivity. researchgate.net

For planetary silicate (B1173343) melts, which are complex mixtures of oxides including those of sodium and magnesium, MD simulations have been used to successfully predict their equation of state and transport properties. researchgate.net These simulations show that the evolution of properties like viscosity with pressure depends intricately on temperature and composition. researchgate.net In systems like soda-lime-silica glass, MD has revealed that different cations (like Na+ and Ca2+) adopt distinct structural organizations within the silicate network. researchgate.net Furthermore, MD is used to calibrate force fields for specific molecules, such as hydrogen fluoride (B91410) (HF), to enable accurate simulations of their behavior in various chemical and biological environments. nih.gov Such simulations can explain the unique properties of HF, including its preference for non-linear geometries in clusters and its behavior as a strong hydrogen-bond donor but a poor acceptor. nih.gov These principles and techniques are directly applicable to modeling the complex interplay of lithium, magnesium, and sodium cations within a fluoride-silicate matrix, predicting atomic structuring and phase transitions.

Thermodynamic Modeling of Phase Equilibria in Fluoride-Silicate Systems

Thermodynamic modeling is essential for predicting the behavior and stability of materials in complex chemical systems. researchgate.net In geology and materials science, these models are used to interpret phenomena occurring at high temperatures, such as in magmas, or to optimize industrial processes. researchgate.netscispace.com For fluoride-silicate systems, which are relevant to nuclear waste sequestration and industrial chemical production, thermodynamic models can predict solution behavior and solid-liquid equilibria over wide concentration ranges. scispace.com The CALPHAD (Calculation of Phase Diagrams) method is a major approach in this area, allowing the behavior of complex, higher-order systems to be estimated by combining models of simpler, lower-order systems. sc.edu

Nucleation and Growth Mechanisms in Complex Solid-State Reactions

The formation of a crystalline solid from precursor materials, such as in the synthesis of lithium magnesium sodium fluoride silicate, occurs through nucleation and growth. This process involves the initial formation of small, stable clusters of the new phase (nuclei), which then grow in size. In solid-state reactions, these mechanisms can be complex, often involving multiple intermediate phases. escholarship.org Computational studies can provide a molecular-level mechanism for nucleation; for example, research on the solid-state polymorph transformation of terephthalic acid showed that the process begins with a localized, elongated nucleus forming at a crystal edge due to fluctuations in molecular interactions. semanticscholar.org This suggests that even in macroscopic systems, the transformation follows a distinct nucleation and growth pathway. semanticscholar.org Understanding these mechanisms is key to controlling the synthesis of complex materials and avoiding the formation of undesirable impurity products. escholarship.org

Predictive Models for Phase Selectivity and Reaction Pathways

A significant challenge in materials discovery is the lack of theoretical guidance for designing optimal solid-state synthesis procedures. arxiv.org Recent advancements have focused on developing computational tools to predict reaction pathways and phase selectivity, accelerating the discovery of new inorganic materials. arxiv.orglbl.gov

One approach involves creating a reaction network model based on computed thermodynamic data from sources like the Materials Project. escholarship.org This network can be used to perform forward prediction, suggesting a ranked set of likely reaction pathways and identifying key intermediates. escholarship.org To specifically address the challenge of obtaining a pure target phase, researchers have developed "selectivity metrics." arxiv.orgresearchgate.net These metrics, termed primary and secondary competition, assess the thermodynamic favorability of the desired product forming over potential impurity phases. arxiv.org This framework has been successfully used to analyze thousands of reactions from the literature and to discover new, more efficient synthesis routes for materials like barium titanate (BaTiO3) using unconventional precursors. arxiv.org

Another innovative tool is the cellular automaton simulation framework (ReactCA). arxiv.orglbl.gov This model predicts the time-dependent evolution of all phases during a solid-state reaction as a function of the precursors, heating profile, and atmosphere. arxiv.org It captures rudimentary kinetic effects and the spatial distribution of reactant particles, offering a way to perform in silico synthesis design before conducting experiments. arxiv.orglbl.gov

Advanced Concepts in Chemical Bonding and Interatomic Interactions within Lithium Magnesium Sodium Fluoride Silicates

Cation Ordering and Distribution in Complex Silicate Lattices

Theoretical considerations suggest that the distribution of cations is influenced by several factors:

Ionic Size and Coordination Number: Cations will tend to occupy sites that best accommodate their ionic radii. tulane.edu For instance, the larger Na⁺ ion might favor sites with a higher coordination number (e.g., 8-fold) compared to the smaller Li⁺ and Mg²⁺ ions, which are commonly found in 6-fold (octahedral) coordination. tulane.edu

Electrostatic Interactions: The arrangement of cations and anions will seek to maximize electrostatic attraction and minimize repulsion. This is often described by Pauling's rules. The principle of local charge balance is particularly important; the sum of the bond strengths from the cations to an anion should be as close as possible to the formal charge of the anion. In fluorosilicates, the presence of both F⁻ and O²⁻ anions with different charges will lead to a more complex charge distribution that the cations must balance.

Covalency of Bonds: While primarily ionic, the bonds in silicates have some covalent character. The electronegativity of the cations influences the degree of covalency of the metal-oxygen and metal-fluorine bonds. Theoretical models show that the electronegativity of oxygen in silicates is not constant but depends on the degree of polymerization of the silicate network. uchicago.edu More electropositive metals tend to bond with the more "acidic" anionic groups. uchicago.edu

Site Preference Energies: Computational methods, particularly those based on density functional theory (DFT), can be used to calculate the site preference energies for each cation. These calculations can predict the most stable arrangement of Li⁺, Na⁺, and Mg²⁺ within the fluorosilicate lattice by comparing the total energies of different cation ordering schemes.

In layer silicates, cation ordering can occur within tetrahedral and octahedral sheets. msaweb.org While this compound is not necessarily a layer silicate, similar principles of ordering within specific coordination polyhedra would apply. The presence of three different cations makes the problem of predicting the exact ordering scheme highly challenging and is an active area of computational research. researchgate.net The avoidance of placing cations with high charges (like Mg²⁺) in adjacent sites, if possible, would be an expected feature to minimize electrostatic repulsion.

Table 2: Typical Coordination Environments of Cations in Silicates and Fluorides

CationTypical Coordination Number(s)Common Coordination Polyhedra
Li⁺4, 6Tetrahedron, Octahedron
Na⁺6, 8Octahedron, Cube
Mg²⁺6Octahedron

This table provides generalized information based on common crystal structures.

Computational simulations are essential to explore the vast number of possible cation arrangements and to identify the most energetically favorable structures. These simulations can also provide insights into how the cation distribution influences the material's properties.

Advanced Spectroscopic and Diffraction Characterization of Lithium Magnesium Sodium Fluoride Silicate Structures

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) stands as a fundamental technique for determining the crystallographic structure of materials. It provides direct information about the three-dimensional arrangement of atoms within a crystal lattice by analyzing the scattering pattern of X-rays interacting with the electron clouds of the atoms.

When a single crystal of lithium magnesium sodium fluoride (B91410) silicate (B1173343) is available, single-crystal XRD offers the most precise determination of its crystal structure. This method involves mounting a small, high-quality crystal and rotating it in a monochromatic X-ray beam. The resulting diffraction pattern consists of a set of discrete spots (reflections) whose positions and intensities are recorded.

Table 1: Illustrative Single-Crystal XRD Data for a Hypothetical Lithium Magnesium Sodium Fluoride Silicate (Note: This table is an example of typical data obtained from single-crystal XRD analysis, as specific data for this exact compound is not publicly available.)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)10.25
b (Å)6.05
c (Å)15.10
α (°)90
β (°)90
γ (°)90
Volume (ų)935.78
Z (formula units/cell)4

For materials that are available as a powder or polycrystalline solid, powder X-ray diffraction (PXRD) is the method of choice. In this technique, a sample containing a vast number of randomly oriented crystallites is irradiated with X-rays. The diffracted X-rays form a pattern of concentric cones that are detected as a series of peaks at specific angles (2θ).

PXRD is invaluable for phase identification. The resulting diffraction pattern serves as a unique "fingerprint" for a crystalline phase, which can be matched against databases like the Powder Diffraction File (PDF) to identify the compound or detect the presence of impurities. For a known structure, PXRD can be used to refine the unit cell dimensions. While generally less precise than single-crystal methods for determining atomic positions, advanced techniques like Rietveld refinement can be used to extract significant structural information from high-quality powder data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that probes the local chemical environment of NMR-active nuclei. escholarship.org It provides detailed information on coordination, connectivity, and structural disorder that is often inaccessible by diffraction methods alone.

Solid-state NMR, particularly utilizing magic-angle spinning (MAS), is essential for studying both crystalline and amorphous (glassy) silicate structures. escholarship.org In solids, broad spectral lines often obscure detailed information. MAS averages out anisotropic interactions, resulting in narrower lines and higher resolution, which allows for the differentiation of distinct atomic sites. escholarship.org For this compound, solid-state NMR can distinguish between ordered crystalline phases and disordered glassy states by analyzing the sharpness and number of resonances, providing insights into the short- and medium-range order. researchgate.net

A key advantage of NMR is its ability to probe multiple elements within the same material. A multinuclear approach provides a comprehensive picture of the structure.

⁷Li NMR : This nucleus is highly receptive for NMR. ⁷Li NMR spectra can quantify different lithium environments and provide insights into lithium ion mobility within the structure. rsc.orgelectrochem.org In situ ⁷Li NMR can even be used to monitor the formation of lithium microstructures. electrochem.orgrsc.org The chemical shift of ⁷Li can indicate the nature of its coordination and interaction with neighboring atoms, particularly oxygen and fluorine. rsc.org

²³Na NMR : High-field ²³Na MAS NMR is an effective probe of the sodium ion's local environment. researchgate.netstanford.edu The isotropic chemical shift in ²³Na spectra correlates with Na-O bond distances and the coordination number of the sodium ions. researchgate.netstanford.edu This allows for the characterization of the distribution of Na⁺ ions, for instance, whether they are charge-balancing near silicate or aluminosilicate (B74896) units in related glass structures. researchgate.net

²⁵Mg NMR : Although a challenging nucleus to study due to its low gyromagnetic ratio and quadrupole moment, ultrahigh-field ²⁵Mg NMR can provide unprecedented detail about magnesium's coordination environment. fsu.edunih.gov Studies on magnesium-containing silicate glasses have successfully used ²⁵Mg NMR to reveal the coexistence of four-fold (MgIV) and six-fold (MgVI) coordinated magnesium, resolving long-standing questions about its structural role. fsu.edunih.gov This technique can also probe the formation of surface species during chemical reactions. rsc.orgresearchgate.net

²⁹Si NMR : ²⁹Si NMR is a cornerstone for silicate structural analysis. berkeley.edu The chemical shift is highly sensitive to the number of bridging oxygen atoms connected to a silicon tetrahedron, a concept known as Qⁿ speciation (where 'n' is the number of bridging oxygens). berkeley.edubohrium.com This allows for the direct characterization of the silicate network's polymerization. For example, distinct peaks can be assigned to isolated tetrahedra (Q⁰), dimers (Q¹), chains (Q²), sheets (Q³), and fully connected networks (Q⁴). bohrium.comresearchgate.netcore.ac.uk

¹⁹F NMR : As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly sensitive for NMR studies. wikipedia.org In fluoride-containing silicates, ¹⁹F MAS NMR is used to identify the local environment of the fluoride ions. researchgate.netnih.gov It can distinguish between fluorine coordinated to different cations (e.g., F-Mg, F-Na, F-Ca) and can even detect the presence of Si-F bonds, although these are often found in small quantities in silicate glasses. researchgate.netnih.gov The technique is so sensitive that it can reveal structural disorder arising from F⁻/OH⁻ substitution in related crystalline materials. st-andrews.ac.ukfigshare.com

Table 2: Typical Multinuclear NMR Parameters for Cations and Anions in Fluoride Silicate Environments

NucleusTypical Chemical Shift Range (ppm)Information Obtained
⁷Li ~ -1 to 10Li coordination, ionic mobility, differentiation of Li environments rsc.orgresearchgate.net
²³Na ~ -5 to -25Na-O distance, coordination number, distribution of Na⁺ sites researchgate.netstanford.edu
²⁵Mg ~ 10 to 40Distinction between 4-fold and 6-fold Mg coordination fsu.edunih.gov
²⁹Si ~ -60 to -110Silicate network connectivity (Qⁿ speciation) researchgate.netbohrium.com
¹⁹F ~ -80 to -220Cation environment around F⁻ (e.g., F-Mg, Al-F), presence of Si-F bonds researchgate.netnih.govnih.gov

Vibrational Spectroscopy (Raman and Fourier-Transform Infrared (FTIR)) for Molecular Structure and Bonding

Vibrational spectroscopy, including both Raman and FTIR, probes the vibrational modes of molecules and crystal lattices. These techniques are complementary and highly sensitive to short-range structural features, bonding, and the presence of specific functional groups. ias.ac.in

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational frequencies of bonds within the material. For silicate structures, FTIR is particularly effective at identifying:

Asymmetric Si-O-Si stretching vibrations , typically found in the 1000-1200 cm⁻¹ region. ias.ac.infrontiersin.org

Si-O bending and rocking motions in the lower frequency region (400-800 cm⁻¹). frontiersin.orgaip.orgresearchgate.net

The presence of hydroxyl (-OH) groups , which show characteristic stretching bands around 3400-3700 cm⁻¹. aip.orggeoscienceworld.org

Raman spectroscopy involves inelastic scattering of monochromatic light. It is highly sensitive to symmetric vibrations and provides complementary information. In the context of this compound, Raman spectroscopy is used to:

Characterize the polymerization of the silicate network by analyzing the intensity and position of bands related to different Qⁿ species. dntb.gov.ua

Identify Si-F stretching vibrations , which would confirm the direct bonding of fluorine to the silicate network. researchgate.netconsensus.app

Probe the vibrations of metal-oxygen and metal-fluorine bonds, providing further insight into the coordination of Li⁺, Na⁺, and Mg²⁺ cations. researchgate.net

Distinguish between crystalline and amorphous phases based on peak widths and positions. nih.gov

Table 3: Key Vibrational Bands and Assignments for Fluoride Silicate Materials

Wavenumber Range (cm⁻¹)TechniqueAssignment
3400 - 3700FTIR / RamanO-H stretching vibrations (if present) geoscienceworld.orgnih.gov
1000 - 1200FTIR / RamanAsymmetric Si-O-Si stretching modes (related to Qⁿ units) ias.ac.infrontiersin.org
850 - 1100RamanSymmetric stretching modes of silicate tetrahedra with varying numbers of non-bridging oxygens (Qⁿ units) dntb.gov.ua
~930RamanSi-F stretching vibration consensus.app
800 - 850FTIRSymmetric Si-O-Si stretching vibrations researchgate.net
400 - 650FTIR / RamanSi-O-Si and O-Si-O bending and rocking modes aip.orgnih.gov

Analysis of Si-O and Si-F Vibrational Modes and Network Polymerization

Vibrational spectroscopy is a powerful tool for probing the local structure of silicate networks. The analysis of silicon-oxygen (Si-O) and silicon-fluorine (Si-F) vibrational modes provides detailed information about the degree of polymerization of the silicate framework. In silicate glasses, the dominant high-wavenumber band, typically observed between 900 and 1200 cm⁻¹, is assigned to the asymmetric stretching vibrations of Si-O-Si bonds. researchgate.net The position and shape of this band are sensitive to the connectivity of the SiO₄ tetrahedra.

The introduction of alkali (Li, Na) and alkaline earth (Mg) modifiers, as well as fluoride, disrupts the silicate network, leading to the formation of non-bridging oxygen (NBO) atoms. This depolymerization is reflected in the vibrational spectra. For instance, an increase in modifier content generally leads to a shift of the main Si-O stretching band to lower wavenumbers. osti.gov This is attributed to the weakening of the Si-O bonds as the network becomes less connected.

The degree of polymerization in silicates can be quantified by the number of bridging oxygen atoms per silicon, denoted as Qⁿ species, where 'n' represents the number of bridging oxygens (from 0 to 4). Raman spectroscopy is particularly effective in distinguishing these Qⁿ units. researchgate.net For example, different Qⁿ species give rise to distinct Raman bands, allowing for a quantitative analysis of the network's polymerization state. ias.ac.in The presence of Si-F bonds would introduce new vibrational modes, and their analysis would provide direct evidence of fluorine incorporation into the silicate network.

Table 1: Typical Vibrational Band Assignments in Silicate Glasses
Wavenumber Range (cm⁻¹)AssignmentStructural Information
900 - 1200Asymmetric Si-O-Si stretchingDegree of network polymerization, presence of NBOs
~950Si-O⁻ stretching (NBO)Indication of network depolymerization
780 - 800Symmetric Si-O-Si stretchingNetwork connectivity
400 - 600Si-O-Si bending and rocking modesInter-tetrahedral bond angles and ring structures

Complementarity of IR and Raman Spectra for Comprehensive Structural Information

Infrared (IR) and Raman spectroscopy are governed by different selection rules, making them complementary techniques for a comprehensive structural analysis. While IR spectroscopy detects changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. youtube.com Consequently, some vibrational modes may be active in one technique but not the other, or their relative intensities can vary significantly.

For silicate structures, Si-O-Si symmetric stretching modes are often strong in Raman spectra, while the asymmetric stretching modes dominate the IR spectra. harvard.edu By combining both techniques, a more complete picture of the vibrational landscape can be obtained. For instance, IR spectroscopy is highly sensitive to the presence of hydroxyl groups, while Raman is more adept at characterizing the silicate backbone structure and identifying different Qⁿ species. youtube.comharvard.edu The combination of IR and Raman data allows for a more robust interpretation of the complex vibrational spectra of multi-component glasses like this compound, leading to a more detailed understanding of its atomic arrangement. ias.ac.in

Surface-Sensitive Spectroscopic Techniques for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. youtube.com When analyzing this compound, XPS can be used to determine the surface concentrations of Li, Mg, Na, F, Si, and O. Crucially, high-resolution scans of the core level peaks of each element can reveal their oxidation states and local chemical environment. youtube.comcnr.it

For example, the Si 2p spectrum can distinguish between silicon in a fully polymerized silicate network (SiO₂) and silicon bonded to non-bridging oxygens or fluorine. The O 1s spectrum can differentiate between bridging oxygen (Si-O-Si) and non-bridging oxygen (Si-O⁻ M⁺, where M is Li, Na, or Mg). researchgate.net The F 1s spectrum would confirm the presence and chemical state of fluoride, indicating whether it is ionically bonded or covalently incorporated into the silicate network (Si-F). researchgate.net Similarly, the Li 1s, Mg 2p, and Na 1s spectra provide information on the chemical state of the modifier cations. This level of detail is crucial for understanding the surface chemistry, which can significantly impact the material's properties and reactivity. nih.gov

Table 2: Illustrative Binding Energies for Elements in this compound (eV)
ElementCore LevelTypical Binding Energy Range (eV)Chemical State Information
Si2p102 - 104Distinguishes between different Qⁿ species and Si-F bonding.
O1s531 - 534Differentiates bridging and non-bridging oxygen.
F1s~685 - 689Indicates ionic (M-F) or covalent (Si-F) bonding.
Li1s~55 - 56Provides information on the lithium chemical environment.
Mg2p~50 - 51Indicates the oxidation state and bonding of magnesium.
Na1s~1071 - 1072Reveals the chemical state of sodium.

Note: These are approximate values and can vary depending on the specific chemical environment.

Mass Spectrometry (MS) for Molecular Weight and Structural Fragment Analysis of Precursors and Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of synthesizing this compound, MS can be invaluable for characterizing the precursor materials and identifying the products of the synthesis process. nih.gov Electrospray ionization (ESI) MS, for example, can be used to analyze the hydrolysis and condensation of silicate precursors in solution, providing insights into the early stages of material formation. nih.govacs.org

By analyzing the fragmentation patterns of precursor molecules in the mass spectrometer, it is possible to deduce their structure. youtube.com This is particularly useful for complex organometallic or alkoxide precursors that might be used in a sol-gel synthesis of the target compound. After synthesis, techniques like Laser Desorption/Ionization (LDI) MS can be used to analyze the final product, potentially identifying different silicate oligomers or fragments present in the material. researchgate.net While MS is generally used for molecules, its application to the analysis of fragments from a solid can provide clues about its short-range order and connectivity. nih.govresearchgate.net

Electron Microscopy Techniques for Microstructure and Morphology

Scanning Electron Microscopy (SEM) for Surface Topography and Elemental Mapping

Scanning Electron Microscopy (SEM) is an essential technique for characterizing the microstructure and morphology of materials. thermofisher.com For this compound, SEM provides high-resolution images of the material's surface, revealing details about particle size and shape, porosity, and surface texture. researchgate.netgenesispub.org These morphological features can have a significant impact on the material's properties and performance in various applications.

Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a powerful tool for elemental analysis. acs.org EDS allows for the qualitative and quantitative determination of the elemental composition of the sample at the microscopic level. By scanning the electron beam across the surface, elemental maps can be generated, showing the spatial distribution of lithium, magnesium, sodium, fluoride, silicon, and oxygen. researchgate.netresearchgate.net This is particularly useful for assessing the homogeneity of the compound and identifying any phase segregation or the presence of impurities. plos.org

Investigation of Phase Stability and Transformation Pathways in Lithium Magnesium Sodium Fluoride Silicate Systems

High-Pressure and High-Temperature Phase Transitions

The behavior of lithium magnesium sodium fluoride (B91410) silicate (B1173343) systems under extreme conditions is of fundamental interest. While data on the complete multi-component system is sparse, insights can be drawn from studies of its simpler subsystems.

At ambient conditions, for instance, lithium is a body-centered cubic (bcc) metal, but it transforms to a face-centered cubic (fcc) structure at 7.5 GPa. aps.org Further compression and cooling lead to more complex structures, including the hR1 and cI16 phases, with the melting point of lithium showing a minimum near room temperature at pressures between 40 and 60 GPa. aps.org Similarly, sodium-rich silicates, key components of the Earth's interior, exhibit significant phase transitions under pressure. First-principles calculations have predicted the formation of novel stoichiometries like Na₆SiO₅ and high-pressure phases of Na₄SiO₄, which are stable at pressures from 66 to 150 GPa and temperatures up to 4000 K. aps.orgresearchgate.net These high-pressure sodium silicates are considered potential contributors to seismic anomalies observed at the core-mantle boundary. aps.org

In magnesium silicate systems, high-pressure experiments reveal the stability of various dense hydrous magnesium silicate phases. researchgate.net For example, in systems with sufficient water content, hydrous phases such as phase A, superhydrous phase B, and phase G become stable at pressures corresponding to the Earth's transition zone and lower mantle. researchgate.net

The introduction of fluorine into silicate melts under pressure does not appear to significantly alter its primary bonding behavior, with studies on Ca-Mg-Al-Si-O systems at pressures up to 3 GPa showing that fluorine remains predominantly bonded to aluminum. st-andrews.ac.uk This suggests that while pressure induces major structural changes in the silicate network itself, the local coordination environment of fluorine may remain relatively stable.

Table 1: Examples of High-Pressure Phases in Related Systems

Compound/SystemPressureTemperatureObserved/Predicted Phase(s)Reference
Lithium (Li)7.5 GPa298 Kfcc aps.org
Lithium (Li)40-60 GPa~300 KMelting minimum aps.org
Lithium (Li)44-60 GPa220 KcI16 aps.org
Sodium Silicate (Na₆SiO₅)66-150 GPaup to 4000 KStable aps.orgresearchgate.net
Sodium Silicate (Na₄SiO₄)>68 GPaHighCmca researchgate.net
Berkelium (Bk)7 GPaRoom Temp.β-modification (fcc) wikipedia.org
Berkelium (Bk)25 GPaRoom Temp.γ-modification (orthorhombic) wikipedia.org

Understanding Liquid-Liquid Immiscibility in Multi-Component Silicate-Fluoride Melts

A hallmark of many silicate-fluoride melts is the phenomenon of liquid-liquid immiscibility, where the homogenous melt separates into two distinct, coexisting liquid phases upon cooling. geoscienceworld.orgresearchgate.net This process is fundamental in both industrial glass-ceramic production and the evolution of certain magmatic systems.

In systems containing alkali metals, alkaline earths, and fluorine, such as the lithium magnesium sodium fluoride silicate system, immiscibility typically results in the formation of a silica-rich aluminosilicate (B74896) melt and a salt-rich alkali-aluminofluoride melt. sciforum.netmdpi.com Experimental studies on analogous granite systems with high lithium and fluorine content show that at 800°C and 1-2 kbar, the melt can separate into an aluminosilicate liquid (L) and a salt alkali-aluminofluoride liquid (LF). sciforum.netmdpi.com

The addition of fluorides (e.g., LiF, NaF, MgF₂) enhances this phase separation. geoscienceworld.orgresearchgate.net For example, in the CaF₂-granite system, immiscibility is observed when the bulk fluorine content exceeds a certain threshold, which decreases with temperature. halide-crylink.com This separation leads to a strong partitioning of elements between the two melts. Network-forming elements like silicon and aluminum are concentrated in the silicate melt, while other elements, including rare earth elements (REE), can be strongly partitioned into the fluoride-rich melt. sciforum.nethalide-crylink.com This partitioning is a critical mechanism for the concentration of ore-forming elements in geological settings. sciforum.netresearchgate.net

The extent of the miscibility gap is influenced by factors such as the Al/Si ratio and pressure. researchgate.net In sodium-bearing systems, a silicate melt can be immiscible with a sodium-carbonate melt, potentially leading to the coexistence of three phases: a silicate melt, a carbonate melt, and a volatile fluid. geoscienceworld.org

Table 2: Element Partitioning in Immiscible Silicate-Fluoride Melts

Element GroupPartitioning PreferenceMelt PhaseRationaleReference
Network Formers (Si, Al)StrongOxysilicate MeltElements form the primary polymeric network of the silicate liquid. halide-crylink.com
Rare Earth Elements (REE), Y, ScStrongSalt/Fluoride MeltThese elements are incompatible in the silicate network and preferentially bond with fluoride. sciforum.netmdpi.com
Lithium (Li)StrongSalt/Fluoride MeltLithium accumulates in the less viscous, fluoride-rich melt. sciforum.netmdpi.com
Iron (Fe)VariableBoth MeltsFeO does not show a consistent preference and can have similar concentrations in both melts. halide-crylink.com

Crystallization Kinetics and Mechanisms in Complex Glass-Ceramic Systems

The controlled crystallization of glass is the basis for producing glass-ceramics with tailored properties. In complex systems like this compound, the process involves a sequence of nucleation and crystal growth events that are studied using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). frontiersin.org

In many lithium silicate glass-ceramics, crystallization is initiated by nucleating agents. frontiersin.orgresearchgate.net For instance, the volume crystallization in some systems is nucleated by lithium phosphate (B84403) (Li₃PO₄). researchgate.net Following nucleation, a sequence of crystalline phases may appear as the temperature increases. A common pathway involves the initial formation of lithium metasilicate (B1246114) (Li₂SiO₃) at lower temperatures (e.g., ~650°C), which then reacts with silica (B1680970) from the remaining glass matrix at higher temperatures (~850°C) to form the more stable lithium disilicate (Li₂Si₂O₅). researchgate.net

The kinetics of these transformations can be quantified by calculating the activation energy (Ea) of crystallization. For the transformation to lithium metasilicate, activation energies are typically lower than for the subsequent formation of lithium disilicate. researchgate.net The addition of fluorides can significantly influence these kinetics. For example, adding CaF₂ to a wollastonite glass-ceramic system was found to promote crystallization at lower temperatures. nih.govnih.gov Similarly, the presence of MgF₂ can enhance the formation of cordierite (B72626) and anorthite (B1171534), while LiF stimulates the crystallization of anorthite and β-quartz solid solutions. researchgate.net

The crystallization mechanism can occur via surface or internal nucleation. researchgate.netresearchgate.net The presence of nucleating agents like TiO₂ or P₂O₅ typically promotes internal nucleation, leading to a fine-grained, uniform microstructure, which is crucial for achieving high mechanical strength in materials like lithium disilicate glass-ceramics. frontiersin.orgresearchgate.net

Table 3: Crystallization Kinetic Data for Lithium Silicate Systems

Crystalline PhaseSystem/Nucleating AgentTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Reference
Li₂SiO₃ (Lithium Metasilicate)Li₃PO₄ nucleated~650270 researchgate.net
Li₂Si₂O₅ (Lithium Disilicate)Li₃PO₄ nucleated~850360 - 570 researchgate.net
Li₄SiO₄ (LSO)Prepared from spent LIBs550 - 60072.93 (kinetic-controlled) mdpi.com
Na-doped Li₄SiO₄ (Na-LSO)Prepared from spent LIBs550 - 60099.23 (kinetic-controlled) mdpi.com

Role of Volatile Components (e.g., Fluorine) in Phase Equilibria and Material Processing

Volatile components, particularly fluorine, play a multifaceted and critical role in modifying the properties of silicate melts and influencing phase equilibria. st-andrews.ac.uk Fluorine is highly electronegative with an ionic radius similar to oxygen, allowing it to substitute for oxygen in the silicate network. st-andrews.ac.uk This substitution has profound effects on the physical and chemical properties of the melt.

One of the most significant effects of fluorine is the reduction of melt viscosity. By breaking Si-O-Si bonds and forming Si-F bonds, fluorine depolymerizes the silicate network. This decrease in viscosity facilitates faster diffusion, which can promote nucleation and crystal growth at lower temperatures, effectively acting as a fluxing agent. st-andrews.ac.uknih.gov This is advantageous in material processing as it can lower the energy requirements and processing temperatures for glass-ceramics. nih.govresearchgate.net

Fluorine also impacts the thermal stability of mineral phases and can extend glass formation regions by lowering melting temperatures. st-andrews.ac.ukresearchgate.net In basaltic systems, the presence of fluorine can aid in the petrogenesis of silica-poor, alkali-rich magmas. researchgate.net

Spectroscopic studies have shown that in aluminosilicate melts, fluorine preferentially bonds with network-modifying cations, particularly aluminum, but also with magnesium and calcium. st-andrews.ac.ukcarnegiescience.edu In Na₂O-Al₂O₃-SiO₂ systems, F-19 NMR has identified several fluoride complexes, including Na-F, Na-Al-F, and Al-F complexes. carnegiescience.edu The specific coordination environment influences the partitioning of elements and the stability of different crystalline phases that form upon cooling. For example, the addition of AlF₃ to certain glass compositions encourages the formation of anorthite, while MgF₂ enhances cordierite crystallization. researchgate.net This ability to direct the crystallization pathway makes fluorine a powerful tool for designing complex glass-ceramic systems with specific phase assemblages and microstructures.

Research Frontiers in Advanced Fluorosilicate Materials Design

Design Principles for Tunable Structural Architectures in Fluorosilicates

The architectural design of fluorosilicates at the atomic level is fundamental to tailoring their macroscopic properties. The structure of these materials is governed by the interplay of silicate (B1173343) (SiO₄) tetrahedra, which can polymerize into various arrangements, and the surrounding cations and fluoride (B91410) ions that modulate this network. elsevierpure.comtulane.edu The ability to control the final crystal structure—be it isolated tetrahedra (nesosilicates), chains (inosilicates), sheets (phyllosilicates), or three-dimensional frameworks (tectosilicates)—is paramount. tulane.edu

A primary design principle involves cation substitution. In a multi-cation system like Lithium magnesium sodium fluoride silicate, the constituent ions (Li⁺, Mg²⁺, Na⁺) possess different ionic radii and charges. The substitution of one cation for another can significantly alter the local coordination environment and the connectivity of the silicate framework. elsevierpure.com For instance, substituting smaller or higher-charge cations can induce distortions in the Si-O-Si bond angles and lengths, leading to new crystalline phases with distinct properties. Studies on alkali metal cations in silicate melts have shown that larger cations like K⁺ can increase the degree of polymerization of structural units compared to smaller ones like Li⁺. elsevierpure.com

The inclusion of fluoride anions is another critical design element. Fluoride can substitute for oxygen in the crystal lattice or occupy interstitial sites. This substitution influences the melt viscosity during synthesis and the degree of polymerization of the silicate units. elsevierpure.com Fluoride ions can coordinate with network-modifying cations, which alters their interaction with the silicate framework and can lead to more polymerized structures. elsevierpure.com Furthermore, the controlled crystallization of specific fluoride phases, such as KZnF₃, within a fluorosilicate glass matrix allows for the creation of glass-ceramic materials where active ions can be hosted in well-defined crystal environments, enhancing their functional properties. mdpi.com The morphology of the resulting crystals, whether forming plates or dendrites, can also be controlled by tuning the synthesis conditions, such as the level of supersaturation in the growth solution. researchgate.net

Theoretical Exploration of Advanced Optical Functionalities in Novel Silicate Structures

Theoretical and computational methods are indispensable tools for exploring and predicting the advanced optical properties of new materials before their experimental realization. researchgate.net For complex systems like multi-cation fluorosilicates, first-principles calculations based on density functional theory (DFT) can elucidate the electronic band structure, which is fundamental to understanding linear and nonlinear optical phenomena. researchgate.net These computational approaches allow researchers to predict properties such as refractive index, birefringence, and absorption spectra, providing crucial insights into a material's potential for optical applications. researchgate.net

The search for new nonlinear optical (NLO) materials, which are critical for technologies like lasers and optical communications, has been significantly accelerated by computational screening. rsc.orgacs.org High-throughput screening pipelines that combine DFT calculations with databases of known crystal structures, such as the Inorganic Crystal Structural Database (ICSD), enable the rapid evaluation of hundreds or even thousands of candidate materials. rsc.orgacs.org This process involves a multi-step evaluation to identify promising compounds that meet key criteria for NLO applications, such as a non-centrosymmetric crystal structure, a large second-harmonic generation (SHG) response, and a wide transparency window (i.e., a large bandgap). researchgate.netrsc.org

A notable study successfully screened 253 silicates from the ICSD using a first-principles high-throughput screening pipeline. rsc.org This computational effort identified eight promising candidates, from which three were successfully synthesized and characterized. rsc.org The experimental measurements confirmed the NLO properties predicted by the calculations, validating the power of this integrated computational-experimental approach. rsc.org For example, KNbSi₂O₇ was found to have an SHG intensity 6.7 times that of the standard NLO material KDP. rsc.org Such screening methods provide a comprehensive view of silicates as potential NLO materials and efficiently guide experimental efforts toward the most promising candidates. rsc.org

Table 1: Computationally Screened Silicate NLO Candidates and Their Properties

CompoundSHG Intensity (vs. KDP)UV Absorption Edge (nm)Reference
KNbSi₂O₇6.7243 rsc.org
PbZnSiO₄2.9276 rsc.org
Na₂TiSiO₅2.8280 rsc.org

Multi-cation fluorosilicates are excellent host materials for luminescent ions, such as rare-earth elements (e.g., Eu²⁺, Eu³⁺, Dy³⁺). rsc.orgnih.gov The optical properties of these materials depend strongly on the active ions, the surrounding host composition, and their interactions. nih.gov The presence of multiple distinct cation sites, as would be expected in a compound like this compound, allows for the incorporation of luminescent centers into different local environments. This can lead to tunable emission spectra, as the crystal field at each site affects the energy levels of the dopant ions.

A key challenge and opportunity in designing luminescent materials is controlling the energy transfer between different ions. rsc.org In some cases, energy transfer from a sensitizer (B1316253) ion to an activator ion is desired to enhance the emission intensity. However, unwanted energy transfer can also occur, quenching the luminescence. rsc.org Advanced structural design, such as creating Janus nanofibers where different rare-earth ions (e.g., Dy³⁺ and Eu³⁺) are physically separated, can effectively suppress this negative energy transfer, leading to enhanced and tuned fluorescence. rsc.org The introduction of specific nanocrystals within a glass-ceramic matrix, a strategy applicable to fluorosilicates, can create favorable environments for luminescent ions and enhance emission through efficient energy transfer between ion pairs like Mn²⁺–Yb³⁺. mdpi.com The complex and potentially ordered cation arrangement in materials like this compound could offer a pathway to precisely control distances between dopant ions, thereby optimizing luminescence efficiency.

Advanced Materials Synthesis Strategies for Tailored Fluorosilicate Compositions

The synthesis of complex, multi-component materials like this compound with precise control over composition, crystal structure, and purity is a significant challenge. Traditional solid-state synthesis, involving the high-temperature reaction of solid precursors, is a common method. However, researchers are increasingly turning to more advanced strategies to create materials with tailored properties and to access novel metastable phases that are inaccessible through conventional routes.

The traditional trial-and-error approach to materials synthesis is time-consuming and resource-intensive. mit.edu To accelerate the discovery of new materials, a modern paradigm integrates computational tools with experimental synthesis. mdpi.com Machine learning (ML) has emerged as a powerful tool for synthesis planning. mit.edumdpi.comresearchgate.net By training ML models on vast amounts of data from scientific literature, it is possible to predict suitable synthesis routes (e.g., solid-state, sol-gel, hydrothermal) and reaction parameters like temperature and time for a target compound. mit.eduacs.org

These data-driven approaches can successfully learn chemical principles and guide the design of novel compounds with desired properties while also suggesting optimized synthesis conditions. mit.edu For instance, reinforcement learning models can generate new chemical compositions that are predicted to be stable and possess specific functional properties, while also being synthesizable under accessible conditions. mit.edu This integration of AI with chemical knowledge significantly shortens the development cycle for new functional materials. mdpi.comresearchgate.net

To create fluorosilicates with unique structures and properties, researchers explore unconventional synthesis pathways, including the use of novel precursors and extreme reaction conditions. researchgate.netmdpi.com

Solvothermal and Hydrothermal Synthesis: These methods involve chemical reactions in a solvent (water for hydrothermal) at temperatures and pressures above its boiling point within a sealed vessel called an autoclave. researchgate.netnumberanalytics.com These conditions enhance the solubility of reactants and facilitate the crystallization of complex structures and novel phases that may not be stable under ambient pressure. researchgate.netmdpi.com Hydrothermal synthesis provides excellent control over the composition, morphology, and crystal structure of the final products. researchgate.net For example, high-temperature, high-pressure hydrothermal synthesis has been used to create a novel lead borosilicate, demonstrating the power of this method to access new chemical spaces. rsc.org

Sol-Gel Process: This wet-chemical technique involves the transition of a solution of molecular precursors (the sol) into a solid, integrated network (the gel). mdpi.comresearchgate.netwikipedia.org Typical precursors include metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS). researchgate.net The process starts with hydrolysis and polycondensation reactions to form a colloidal solution, which then gels. wikipedia.org The sol-gel method allows for excellent mixing of precursors at the molecular level, leading to highly homogeneous products at lower processing temperatures compared to solid-state reactions. mdpi.com This technique is versatile for producing complex compositions in various forms, including powders and thin films. researchgate.net

Tailored Precursors: The design of specific molecular precursors is another advanced strategy. mdpi.com By synthesizing precursor molecules that already contain some of the desired bonding arrangements or functional groups, chemists can guide the formation of the final material's structure. This approach has been explored for creating tailored perfluorinated monomers for polymer synthesis and can be adapted for inorganic materials to exert greater control over the final composition. mdpi.com

Table 2: Overview of Advanced Synthesis Strategies for Complex Silicates

Synthesis MethodDescriptionKey AdvantagesReference
Hydrothermal/SolvothermalReaction in a solvent at elevated temperature and pressure in a sealed vessel.Access to metastable phases, control over crystal morphology and composition. researchgate.netnumberanalytics.commdpi.com
Sol-Gel ProcessFormation of a solid network from a colloidal solution of molecular precursors.High purity and homogeneity, low synthesis temperatures, versatile shaping. mdpi.comresearchgate.netwikipedia.org
Computational/ML-Assisted SynthesisUsing algorithms to predict stable compounds and optimal reaction conditions to guide experiments.Accelerates material discovery, reduces experimental cost and time. mit.edumdpi.comacs.org

Interfacial Phenomena and Surface Chemistry in Complex Multi-Cation Silicates

The surface and interfacial properties of complex multi-cation silicates, such as this compound, are critical to their function in various applications, from industrial processes to advanced materials. These properties are governed by the material's layered structure, the distribution of charges within its crystalline lattice, and its interaction with surrounding chemical species. While detailed research findings specifically for this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous, well-studied synthetic layered silicates like hectorite (B576562) and laponite, which share a similar structural and chemical framework.

The fundamental structure of these materials consists of two-dimensional silicate sheets. Isomorphous substitution within the crystal lattice—for instance, the replacement of magnesium ions with lithium ions in the octahedral layer—results in a net negative charge on the surface of the silicate layers. elementis.com This charge is balanced by the presence of exchangeable cations, such as sodium and lithium, in the interlayer space between the silicate sheets. elementis.com

The interfacial behavior of these silicates is characterized by an anisotropic charge distribution. The flat basal surfaces of the silicate platelets carry a permanent negative charge due to the aforementioned isomorphous substitution. researchgate.net In contrast, the edges of these platelets exhibit a pH-dependent charge, which can be positive at low pH and negative at high pH due to the protonation and deprotonation of surface hydroxyl groups (Si-OH and Mg-OH). researchgate.net This dual-charge nature significantly influences how the particles interact with each other and with other molecules in a given medium, leading to the formation of complex three-dimensional structures in dispersions.

Ion Exchange and Surface Reactivity

A key aspect of the surface chemistry of this compound and similar synthetic clays (B1170129) is their ability to undergo ion exchange. The cations residing in the interlayer spaces to balance the negative charge of the silicate layers are not permanently fixed and can be readily exchanged with other cations present in the surrounding solution. This property is quantified by the Cation Exchange Capacity (CEC), which is a measure of the total negative charge that can be neutralized by exchangeable cations.

The ion exchange process is a reversible chemical reaction that allows these materials to act as effective sorbents. For instance, synthetic silicates like this compound have been identified as potential ion exchange materials for the selective recovery of elements from aqueous solutions, such as seawater. google.com The efficiency and selectivity of the ion exchange process are influenced by factors such as the concentration and valence of the competing cations in the solution, as well as the pH of the medium.

The reactivity of the surface is not limited to ion exchange. The silanol (B1196071) (Si-OH) groups present at the edges of the silicate platelets are accessible for chemical reactions, allowing for the grafting of organic molecules and further modification of the surface properties. researchgate.net

Detailed Research Findings from Analogous Systems

Given the limited specific data for this compound, the following tables present research findings for analogous synthetic hectorite and laponite clays, which are chemically similar multi-cation layered silicates. These values provide a scientifically grounded approximation of the expected interfacial and surface properties.

Table 1: Cation Exchange Capacity (CEC) of Analogous Synthetic Silicate Clays
MaterialReported CEC (cmol(+)/kg)pH ConditionReference
Synthetic Hectorite (SHCa-1)83 ± 17.9 researchgate.net
Laponite® RD79 ± 18.9 researchgate.net
Synthetic Hectorite50 - 1506 - 13 researchgate.net
Table 2: Surface Properties of Analogous Synthetic Silicate Clays
PropertyValueMaterialReference
Specific Surface Area (BET)~350 m²/gHectorite researchgate.net
Specific Surface Area (BET)370 m²/gLithium Magnesium Sodium Silicate (modified) made-in-china.com
Surface Charge (Basal Plane)~50-55 mmol/100g (negative)Laponite google.com
Surface Charge (Edge)~4-5 mmol/100g (positive, pH dependent)Laponite google.com
Table 3: Zeta Potential of Analogous Clay Minerals in Aqueous Suspension
MineralZeta Potential (mV) at pH ~7Reference
Montmorillonite (B579905) (Na+-saturated)-25 researchgate.net
Mixed Mineral Clay-35 to -40 dergipark.org.tr

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and is a key indicator of the stability of colloidal dispersions. For clay minerals like synthetic silicates, the zeta potential is typically negative over a wide pH range, becoming more negative as the pH increases. researchgate.netdergipark.org.tr This negative surface charge is fundamental to their ability to form stable gels in water, as the electrostatic repulsion between individual platelets prevents rapid aggregation and settling.

Conclusion and Future Directions in Lithium Magnesium Sodium Fluoride Silicate Research

Current State of Academic Research on Lithium Magnesium Sodium Fluoride (B91410) Silicate (B1173343) and Analogous Systems

Academic research into lithium magnesium sodium fluoride silicate and similar complex silicates is currently driven by the demand for advanced materials with tailored functionalities. The primary focus of recent studies has been on elucidating its structural, physical, and chemical properties to unlock its full potential.

Synthesis and Structural Characterization: A significant portion of research is dedicated to synthesis methodologies. Hydrothermal processes and solid-state reactions are common methods explored for producing this compound. evitachem.com One innovative approach involves the use of concentrated brine from salt lakes as a source for lithium and magnesium, which presents a cost-effective and sustainable route for synthesis. evitachem.comresearchgate.net These methods typically involve reacting soluble silicates with lithium and magnesium sources under controlled temperature (150°C to 250°C) and pressure conditions to facilitate the crystallization of the desired silicate structure. evitachem.comgoogle.com The molecular structure is characterized by a framework of silicon-oxygen tetrahedra, with lithium, magnesium, and sodium cations occupying interstitial sites, and the inclusion of fluoride ions which modify the silicate lattice. smolecule.comevitachem.com

Key Research Findings: The unique composition of this compound imparts a range of valuable properties that are the subject of intensive investigation:

Ionic Conductivity: The presence of mobile lithium and sodium ions within the layered silicate structure results in notable ionic conductivity. smolecule.comevitachem.com This has made the compound a prime candidate for development as a solid-state electrolyte in advanced lithium-ion and sodium-ion batteries. evitachem.com

Thermal and Chemical Stability: The robust crystalline structure contributes to exceptional thermal stability and resistance to chemical corrosion, making it suitable for high-temperature applications in the manufacturing of advanced ceramics and glass products. upichem.comlookchem.com

Dielectric and Optical Properties: In the electronics industry, its dielectric properties are valued for applications in capacitors and other components. upichem.com Furthermore, its refractive properties are being explored for producing specialized lenses and optical components. upichem.com

Table 1: Comparative Properties of this compound and Related Compounds

Compound Key Components Primary Structural Features Key Research Application
This compound Li, Mg, Na, F, Si, O Fluorine atoms within a layered silicate lattice with interstitial alkali/alkaline earth metals. smolecule.comevitachem.com Solid-state electrolytes, ceramics, optical components. evitachem.comupichem.com
Lithium Magnesium Silicate (Hectorite) Li, Mg, Si, O Layered silicate (clay) structure, lacks fluoride. Viscosity modifier, absorbent in cosmetics. lesielle.com
Sodium Fluorosilicate Na, F, Si Simpler silicate structure, lacks lithium and magnesium. smolecule.com Fluoridating agent. nj.gov
Lithium Aluminum Silicate (Spodumene) Li, Al, Si, O Inosilicate structure. Source of lithium, flux in ceramics. mdpi.com

Emerging Challenges and Opportunities in Complex Fluorosilicate Chemistry and Materials Science

The exploration of complex fluorosilicates is a field ripe with both significant hurdles and promising opportunities that could lead to next-generation materials.

Emerging Challenges:

Synthetic Control: Achieving precise control over the stoichiometry and phase purity during the synthesis of multi-component systems like this compound remains a major challenge. The complex interplay between various cations (Li+, Na+, Mg2+) and anions (F-, SiO₄⁴⁻) can lead to the formation of undesired secondary phases, affecting the material's final properties. evitachem.compatsnap.com

Structural Complexity and Characterization: The intricate crystal structures of complex fluorosilicates are difficult to fully characterize. Standard techniques may be insufficient to precisely locate the positions of light elements like lithium and fluorine within the lattice, which is crucial for understanding structure-property relationships. The complexity is highlighted by the difficulty in generating computational 3D models. nih.gov

Fluorine Chemistry: While fluorine incorporation imparts beneficial properties, it also presents challenges. Fluorine is the most electronegative element, and its high reactivity can make controlled synthesis difficult. wikipedia.org Furthermore, handling fluorinating agents and understanding their reaction mechanisms in complex oxide systems requires specialized expertise. nih.gov

Ion Transport Mechanisms: A complete understanding of the mechanisms governing ionic transport within the layered structure is still developing. Elucidating the exact pathways and the influence of structural defects and grain boundaries on conductivity is critical for optimizing battery electrolyte performance. evitachem.com

Opportunities:

Advanced Energy Storage: The most significant opportunity lies in the development of high-performance, safe, all-solid-state batteries. By fine-tuning the composition of fluorosilicate electrolytes, it may be possible to achieve high ionic conductivity, good electrochemical stability, and improved safety compared to conventional liquid electrolytes. evitachem.com

Novel Functional Materials: The compositional versatility of the fluorosilicate system allows for the design of new materials with tailored optical, dielectric, and mechanical properties. upichem.com This opens doors for applications in specialty coatings, high-strength glass-ceramics, and advanced optical devices. upichem.com

Sustainable Materials Synthesis: Leveraging abundant, low-cost natural resources such as salt lake brines for the synthesis of high-value functional materials is a significant opportunity for sustainable and environmentally friendly chemical processing. researchgate.netgoogle.com

Multifunctional Composites: The compound's properties make it an excellent candidate for use as a functional filler in polymer composites, potentially enhancing mechanical strength, thermal stability, and ionic conductivity simultaneously. smolecule.com

Interdisciplinary Research Avenues for Advanced Functional Materials Discovery

The future of materials discovery, particularly in complex systems like fluorosilicates, hinges on collaboration across multiple scientific and engineering disciplines.

Materials Science and Computational Modeling: The traditional materials science paradigm of linking processing, structure, and properties can be significantly accelerated by computational approaches. wikipedia.org The use of artificial intelligence and machine learning can predict the properties of novel fluorosilicate compositions based on their chemical makeup, drastically reducing the time and cost associated with experimental synthesis and testing. medium.com This is especially valuable for navigating the vast compositional space of these multi-element systems.

Chemistry and Engineering: A synergistic approach between synthetic chemists and chemical engineers is crucial. Chemists can focus on designing novel molecular precursors and reaction pathways, while engineers can develop scalable, efficient, and continuous manufacturing processes, such as optimized hydrothermal reactors. patsnap.combirmingham.ac.uk

Physics and Nanoscience: The investigation of fundamental physical properties requires the expertise of physicists. This includes detailed studies of ionic and thermal transport, dielectric response, and light-matter interactions. evitachem.comupichem.com Applying nanoscience principles to create nanostructured fluorosilicates—such as nanoparticles, nanotubes, or thin films—could unlock unique properties not present in the bulk material, with potential applications in nanocatalysis and nanoelectronics. rsc.org

Geoscience and Resource Management: Collaboration with geoscientists can aid in identifying and sustainably exploiting natural mineral and brine resources that serve as precursors for fluorosilicate synthesis. researchgate.netgoogle.com This ensures a stable and economical supply chain for future material production.

The convergence of these diverse fields will be the engine driving the next wave of innovation in advanced functional materials, transforming complex compounds like this compound from laboratory curiosities into key components of future technologies. rsc.org

Q & A

Q. What synthesis methods are commonly employed for lithium magnesium sodium fluoride silicate in laboratory settings?

The compound is typically synthesized via coprecipitation or sol-gel methods. For example, coprecipitation involves mixing stoichiometric amounts of lithium, magnesium, sodium, fluoride, and silicate precursors in aqueous solutions under controlled pH and temperature. The precipitate is then filtered, washed, and calcined to obtain the crystalline phase . Characterization often includes X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma optical emission spectrometry (ICP-OES) to verify elemental ratios.

Q. Which analytical techniques are used to quantify magnesium and silicon content in this compound?

  • Titration : Magnesium can be determined via EDTA complexometric titration at pH 10 using eriochrome black T as an indicator .
  • Spectroscopy : Silicon content is measured using atomic absorption spectroscopy (AAS) or ICP-OES after fusion with sodium carbonate and dissolution in acid .
  • X-ray fluorescence (XRF) : Provides non-destructive bulk analysis of elemental composition.

Q. How does sodium silicate influence lithium and magnesium separation in brine solutions?

Sodium silicate acts as a precipitation agent, selectively binding magnesium ions to form magnesium silicate complexes, thereby reducing Mg²⁺ concentration. Lithium remains in solution due to its lower affinity for silicate. The efficiency depends on the Na₂SiO₃/Mg²⁺ molar ratio, with optimal ratios (e.g., 1.5–2.0) achieving >90% Mg²⁺ removal while retaining >70% Li⁺ .

Advanced Research Questions

Q. How can the Na₂SiO₃/Mg²⁺ molar ratio be optimized for maximal lithium recovery and minimal co-precipitation?

Experimental data (Table 1) show that increasing the Na₂SiO₃/Mg²⁺ ratio reduces both Mg²⁺ and Li⁺ concentrations. However, at ratios >2.0, Li⁺ loss becomes significant due to silicate-Li interactions. A balance is achieved at ratios of 1.5–1.8, where Mg²⁺ removal exceeds 85% with Li⁺ retention >75% .

Na₂SiO₃/Mg²⁺ RatioMg²⁺ Removal (%)Li⁺ Retention (%)
1.06585
1.58878
2.09268

Q. How do discrepancies in fluoride impurity limits affect material characterization?

Fluoride impurities (e.g., from synthesis precursors) can alter ionic conductivity and thermal stability. For instance, calcium silicate studies show that increasing fluoride limits from 10 mg to 50 mg significantly impacts phase purity and reactivity . Researchers must standardize fluoride quantification via ion-selective electrodes or ion chromatography and report detection limits to enable cross-study comparisons.

Q. What strategies enhance the mechanical stability of this compound for high-stress applications (e.g., solid electrolytes)?

  • Doping : Introducing Al³⁺ or Zr⁴⁺ into the silicate lattice improves ionic conductivity and reduces brittleness .
  • Composite formation : Embedding the compound in polymer matrices (e.g., PEO) enhances flexibility without compromising ionic transport .
  • Sintering optimization : Controlled heating rates (2–5°C/min) and dwell times (4–6 hours) at 800–1000°C minimize crack formation .

Methodological Considerations

  • Contradiction Analysis : Conflicting data on ion-separation efficiency (e.g., Li⁺ retention variance across studies) may arise from differences in brine composition, silicate purity, or agitation methods. Replicate experiments under standardized conditions to isolate variables .
  • Experimental Design : Use factorial design to evaluate interactions between pH, temperature, and silicate ratio. For example, a central composite design can identify nonlinear effects on precipitation kinetics .

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